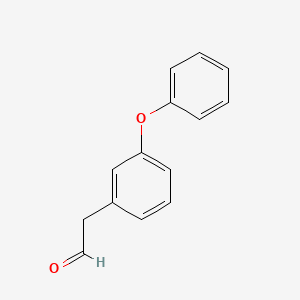
1-(Quinazolin-4-yl)azetidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound features a quinazoline ring system attached to an azetidine ring, making it a unique and interesting molecule for scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Quinazolin-4-yl)azetidin-3-amine can be synthesized through various synthetic routes, including:
Aza-reaction: This involves the formation of the quinazoline ring through cyclization reactions.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction process.
Metal-mediated reaction: Transition metals can be used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves can enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This technique involves the use of phase-transfer catalysts to improve the reaction efficiency.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.
化学反応の分析
1-(Quinazolin-4-yl)azetidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the quinazoline ring.
Substitution: Substitution reactions can introduce different substituents onto the quinazoline ring, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Quinazolinone derivatives: These are formed through oxidation reactions and have potential biological activities.
Reduced derivatives: Reduction reactions can yield compounds with different pharmacological properties.
Substituted derivatives: Substitution reactions can produce a variety of analogs with diverse chemical and biological activities.
科学的研究の応用
1-(Quinazolin-4-yl)azetidin-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its antimicrobial and antifungal properties.
Medicine: The compound shows potential as an analgesic, anti-inflammatory, and anticancer agent.
Industry: It is used in the development of new pesticides and herbicides.
作用機序
The mechanism by which 1-(Quinazolin-4-yl)azetidin-3-amine exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in pain perception, inflammation, or cancer cell proliferation. The exact mechanism can vary depending on the specific biological activity being studied.
類似化合物との比較
1-(Quinazolin-4-yl)azetidin-3-amine is compared with other quinazoline derivatives, such as:
Quinazolinone: This compound contains an oxo group at the 2-position of the quinazoline ring.
Fenazaquin: A pesticide belonging to the quinazoline class used to control mites and insects.
Quinazoline-4 (3H)-one: This derivative has an oxo group at the 4-position of the quinazoline ring.
Uniqueness: this compound is unique due to its azetidine ring, which is not commonly found in other quinazoline derivatives. This structural feature contributes to its distinct chemical and biological properties.
特性
IUPAC Name |
1-quinazolin-4-ylazetidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c12-8-5-15(6-8)11-9-3-1-2-4-10(9)13-7-14-11/h1-4,7-8H,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCPOIZNLQOQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Pyridinecarboxamide, N-[4-(hydroxymethyl)phenyl]-](/img/structure/B7894640.png)

![4-[(2-Fluoro-5-methylphenoxy)methyl]piperidine](/img/structure/B7894653.png)






